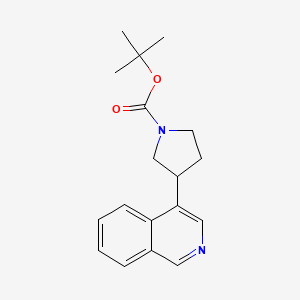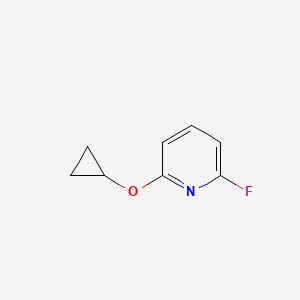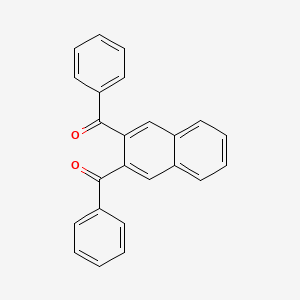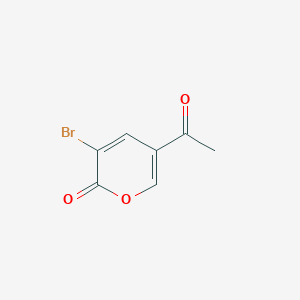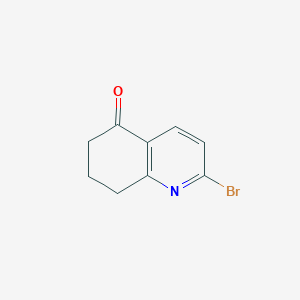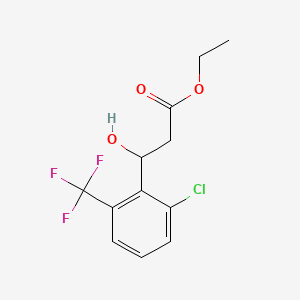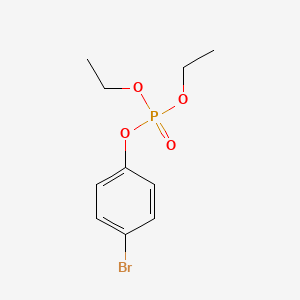
Diethyl 4-bromophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-bromophenyl phosphate is an organic compound with the chemical formula C10H14BrO4P. It is a colorless to light yellow liquid with a special odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Diethyl 4-bromophenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl diethyl phosphate with 4-bromophenol under basic conditions. The reaction is typically carried out under an inert atmosphere, and the formation of alcohol is eliminated during the process . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 4-bromophenyl phosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4-bromophenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of diethyl 4-bromophenyl phosphate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound may also participate in signaling pathways by interacting with various proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Diethyl 4-bromophenyl phosphate can be compared with other similar compounds, such as:
Diethyl (4-bromobenzyl) phosphonate: Similar in structure but with a benzyl group instead of a phenyl group.
Diethyl (4-bromophenyl)difluoromethyl phosphonate: Contains a difluoromethyl group, which may impart different chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Properties
CAS No. |
16498-01-4 |
|---|---|
Molecular Formula |
C10H14BrO4P |
Molecular Weight |
309.09 g/mol |
IUPAC Name |
(4-bromophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14BrO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
VFNLVHJJCJDLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


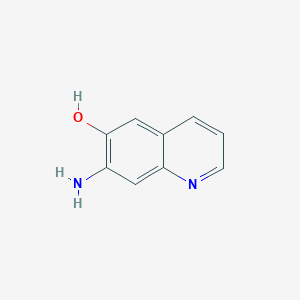

![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
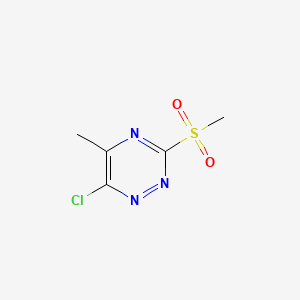
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
